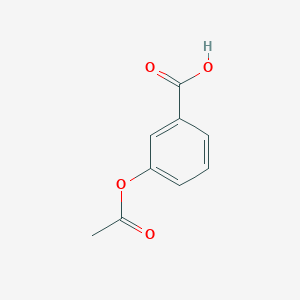

3-Acetoxybenzoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-acetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYCWFGNSXLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285889 | |

| Record name | 3-Acetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-89-8 | |

| Record name | 3-(Acetyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6304-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetoxybenzoic Acid

Established Synthetic Pathways for 3-Acetoxybenzoic Acid

Acetylation of 3-Hydroxybenzoic Acid with Acetic Anhydride (B1165640)

The most common and well-established method for synthesizing this compound is through the acetylation of 3-hydroxybenzoic acid. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This reaction involves treating 3-hydroxybenzoic acid with acetic anhydride, which serves as the acetylating agent. The process is a type of esterification where the hydroxyl group (-OH) on the benzene (B151609) ring of 3-hydroxybenzoic acid reacts with acetic anhydride ((CH₃CO)₂O) to form an ester, specifically this compound, with acetic acid as a byproduct. chegg.comchegg.com

The reaction is typically facilitated by a catalyst to increase the reaction rate. A small amount of a strong acid, such as concentrated sulfuric acid, is often used. uwimona.edu.jmlibretexts.org The reaction is generally warmed to ensure it proceeds to completion. For instance, a common laboratory procedure involves mixing 3-hydroxybenzoic acid and acetic anhydride and then adding a drop of concentrated sulfuric acid, followed by warming the mixture. uwimona.edu.jmlibretexts.org

In one specific example, 3-hydroxybenzoic acid is heated with acetic anhydride and a catalytic amount of concentrated sulfuric acid at 100°C for 30 minutes. After the reaction, the excess solvent is removed via vacuum distillation to yield the crude product. google.compatsnap.com

The reaction mechanism involves the nucleophilic attack of the phenolic hydroxyl group of 3-hydroxybenzoic acid on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion, which then abstracts a proton to form acetic acid, and the desired product, this compound.

Reaction Conditions for the Acetylation of 3-Hydroxybenzoic Acid

| Reactants | Catalyst | Temperature | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| 3-Hydroxybenzoic Acid, Acetic Anhydride | Concentrated Sulfuric Acid | 50-60°C | ~15 minutes | Formation of 4-acetoxybenzoic acid (similar reaction) | uwimona.edu.jmlibretexts.org |

| 3-Hydroxybenzoic Acid, Acetic Anhydride | Concentrated Sulfuric Acid | 100°C | 30 minutes | Formation of this compound | google.compatsnap.com |

Alternative Acylating Agents and Reaction Conditions

While acetic anhydride is the most common acylating agent, other reagents can also be employed to synthesize this compound. The choice of acylating agent and reaction conditions can be influenced by factors such as desired yield, purity, and reaction time.

Alternative acylating agents can include other acid anhydrides or acyl halides. The fundamental reaction remains an acylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid. Reaction conditions may be adjusted based on the reactivity of the chosen acylating agent. For instance, more reactive acylating agents might require lower temperatures or no catalyst, while less reactive ones might necessitate harsher conditions.

Synthesis of this compound from Acetyl Chloride and 3-Hydroxybenzoic Acid

An alternative established pathway for the synthesis of this compound involves the use of acetyl chloride as the acylating agent. This method, while effective, is often handled with more caution due to the higher reactivity and corrosive nature of acetyl chloride.

The reaction between 3-hydroxybenzoic acid and acetyl chloride typically requires a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Pyridine (B92270) is a commonly used base in this context. google.com The reaction is often carried out in an inert solvent, such as anhydrous tetrahydrofuran (B95107) (THF), and at low temperatures, for example, in an ice-water bath, to control the exothermic nature of the reaction.

A specific protocol involves dissolving 3-hydroxybenzoic acid in anhydrous THF, adding pyridine, and then slowly adding acetyl chloride while maintaining a low temperature. google.com High yields, often exceeding 98%, have been reported for this method. google.com

Comparison of Synthetic Routes to Acetoxybenzoic Acid

| Parameter | Acetic Anhydride Method | Acetyl Chloride Method | Reference |

|---|---|---|---|

| Acylating Agent | Acetic Anhydride | Acetyl Chloride | uwimona.edu.jmgoogle.com |

| Byproduct | Acetic Acid | Hydrochloric Acid | chegg.comgoogle.com |

| Catalyst/Base | Acid catalyst (e.g., H₂SO₄) | Base (e.g., Pyridine) | uwimona.edu.jmgoogle.com |

| Solvent | Often neat or with minimal solvent | Inert solvent (e.g., THF) | uwimona.edu.jmgoogle.com |

| Reported Yield | - | Up to 98.6% | google.com |

Advanced Synthetic Approaches and Innovations

Catalytic Systems in this compound Synthesis

Research into the synthesis of acetoxybenzoic acids has explored various catalytic systems to improve efficiency, selectivity, and sustainability. While traditional methods often rely on strong mineral acids like sulfuric acid, newer approaches investigate the use of alternative catalysts.

For the related synthesis of p-acetoxybenzoic acid, pyridine has been used as a catalyst in conjunction with acetic anhydride as the acylating agent. google.com This method involves heating the reactants in the presence of pyridine, which can act as a nucleophilic catalyst.

In the broader context of polyester (B1180765) synthesis involving acetoxybenzoic acid monomers, various metal catalysts are employed for melt polyesterification. acs.org While not a direct synthesis of the monomer itself, this highlights the importance of catalytic systems in the reactions involving this compound.

The development of novel catalysts, including metal-organic frameworks (MOFs), is an active area of research for various organic transformations. nih.gov Although specific applications to this compound synthesis are not yet widely reported, these advanced catalytic systems hold promise for future synthetic innovations.

Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including this compound and its derivatives, to develop more environmentally benign processes. ijsrst.comrasayanjournal.co.in Key aspects of green chemistry include the use of less hazardous reagents, the reduction of waste, and the use of renewable feedstocks.

In the context of synthesizing derivatives of 3-hydroxybenzoic acid, some methods aim to be cost-effective and industrially viable while adhering to green chemistry principles. ijsrst.com This can involve using dehydrating agents like DCC (N,N'-dicyclohexylcarbodiimide) for esterifications, which can offer good yields under mild conditions. ijsrst.com

Another green chemistry approach involves the total elimination or reduction of toxic organic solvents and the use of stoichiometric amounts of reagents to minimize waste. rasayanjournal.co.in The goal is to create simpler experimental procedures with good control over the reaction outcome, avoiding the evolution of hazardous vapors. rasayanjournal.co.in While these principles are discussed in the synthesis of related derivatives, their direct and detailed application to the industrial production of this compound is an ongoing area of development.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound from 3-hydroxybenzoic acid presents a notable challenge in regioselectivity due to the presence of two reactive functional groups: a phenolic hydroxyl group and a carboxylic acid group. Achieving chemo- and regioselectivity in this conversion—that is, the preferential acetylation of the hydroxyl group without affecting the carboxylic acid—is paramount for efficient synthesis and high purity of the final product. Researchers have explored both chemical and enzymatic methodologies to address this challenge, with each approach offering distinct advantages in terms of selectivity, reaction conditions, and environmental impact.

A common method for the synthesis of this compound involves the reaction of 3-hydroxybenzoic acid with acetic anhydride. scientificlabs.co.uk This reaction, while straightforward, requires careful control of conditions to ensure the selective acetylation of the phenolic hydroxyl group over the carboxylic acid. The inherent difference in nucleophilicity between the phenolic oxygen and the carboxylic oxygen allows for a degree of selectivity. However, without precise control, side reactions such as the formation of mixed anhydrides can occur.

In recent years, enzymatic catalysis has emerged as a powerful tool for achieving high chemo- and regioselectivity in organic synthesis. Lipases, in particular, have been extensively studied for their ability to catalyze acylation reactions with remarkable specificity. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has shown great promise in the selective acetylation of phenolic compounds. These enzymatic reactions are typically carried out under mild conditions, reducing the risk of side reactions and the need for protecting groups.

The regioselectivity of lipase-catalyzed acetylations is influenced by several factors, including the enzyme source, the solvent, the acyl donor, and the reaction temperature. For example, in the lipase-catalyzed acetylation of structurally similar compounds, it has been observed that the enzyme preferentially acylates the phenolic hydroxyl group, leaving the carboxylic acid group untouched. This selectivity is attributed to the specific binding of the substrate within the enzyme's active site.

A study on the lipase-catalyzed acetylation of a stilbene (B7821643) derivative, trans-3,5,4'-trihydroxystilbene, using Novozym-435 (an immobilized form of CALB) provides valuable insights into the optimization of such reactions. nih.gov The research demonstrated that reaction temperature and enzyme amount were the most significant parameters affecting the molar conversion. nih.gov The kinetics of this type of reaction were found to follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds with the acyl donor first, releases a product, and then binds with the hydroxyl-containing substrate. nih.gov

To illustrate the influence of reaction parameters on enzymatic acetylation, the following interactive data table summarizes findings from a study on a related phenolic compound.

| Parameter | Condition | Molar Conversion (%) |

| Reaction Time | 24 h | 85 |

| 48 h | 92 | |

| 72 h | 95 | |

| Temperature | 45 °C | 88 |

| 55 °C | 94 | |

| 65 °C | 96 | |

| Substrate Molar Ratio (Phenol:Acyl Donor) | 1:1 | 75 |

| 1:3 | 90 | |

| 1:5 | 95 | |

| Enzyme Loading | 10 mg | 80 |

| 20 mg | 91 | |

| 30 mg | 96 |

This table presents illustrative data based on studies of similar phenolic compounds to demonstrate the impact of varying reaction conditions on the enzymatic acetylation process.

Furthermore, research into the enzymatic acetylation of 3-hydroxyanthranilic acid, another analog of 3-hydroxybenzoic acid, using Candida antarctica lipase B showed high regioselectivity for the amino group over the hydroxyl group, highlighting the enzyme's ability to differentiate between functional groups based on their chemical nature and position on the aromatic ring. In a typical protocol, the substrate is incubated with an acyl donor like vinyl acetate in a suitable solvent such as tert-butanol, with a specific amount of lipase at a controlled temperature for a set duration.

The development of protecting group-free, selective synthesis methods is a significant goal in green chemistry. Catalyst-free regioselective acetylation has been achieved for certain polyol compounds using acetic acid itself as both the reagent and catalyst at elevated temperatures. While this approach has been successful for primary alcohols in thioglycosides, its applicability to the selective acetylation of the phenolic hydroxyl group in 3-hydroxybenzoic acid would require further investigation to avoid esterification of the carboxylic acid.

Derivatives and Analogs of 3 Acetoxybenzoic Acid

Structure-Activity Relationship (SAR) Studies of 3-Acetoxybenzoic Acid Derivatives

The exploration of the structure-activity relationship (SAR) of this compound derivatives provides valuable insights into how chemical modifications influence their biological activities. While direct and extensive SAR studies on a wide range of this compound derivatives are not broadly available in the public domain, research on structurally related compounds, particularly esters, allows for the deduction of key principles governing their activity.

One of the most relevant areas of research involves aspirin-based benzyl (B1604629) esters (ABEs), where an acyloxy group is attached to a benzyl ring that is, in turn, esterified with a salicylic (B10762653) or acetic acid moiety. These studies, while centered on aspirin (B1665792) (2-acetoxybenzoic acid), have included meta-acyloxy substituted compounds, providing a model for understanding the SAR of this compound derivatives, particularly in the context of anticancer activity. researchgate.net

A significant finding from these studies is the crucial role of the ester bond and the generation of reactive intermediates, such as a quinone methide or an m-oxybenzyl zwitterion, which are thought to mediate the biological effects. researchgate.net The formation and reactivity of these intermediates are highly dependent on the molecular structure of the derivative.

Influence of the Acyloxy Group Position and Nature:

The position of the acyloxy group on the benzyl ring has been shown to be a critical determinant of biological activity. In studies of ABEs, positional isomerism played a significant role in their inhibitory effect on cancer cell growth. researchgate.net For instance, the anticancer potency of these compounds was found to be highly dependent on whether the acyloxy group was in the meta or para position. researchgate.net

Furthermore, the nature of the acyloxy group itself is vital. Replacement of the acyloxy group with other substituents such as a phosphate (B84403) group or a fluorine atom resulted in a complete loss of biological activity, underscoring the necessity of the acyloxy moiety for the compound's mechanism of action. researchgate.net

Effect of Substituents on the Aromatic Ring:

The introduction of additional substituents onto the aromatic ring of the benzyl ester portion of ABEs has been shown to modulate their anticancer activity. The electronic properties of these substituents can influence the stability and reactivity of the generated intermediates. For example, the presence of an electron-donating group like a methoxy (B1213986) group (-OCH3) was found to stabilize a quinone methide intermediate, while an electron-withdrawing group like chlorine (-Cl) increased its reactivity. researchgate.net This suggests that for derivatives of this compound, the presence and nature of other substituents on the benzene (B151609) ring would likely have a profound impact on their biological effects.

Role of the Ester Linkage and Leaving Group:

Antimicrobial and Antileishmanial Activity of Metal Complexes:

Research has also been conducted on the biological activities of metal complexes of this compound. For instance, organoantimony(V) and triphenylbismuth(V) complexes with this compound have been synthesized and shown to possess significant antibacterial and antileishmanial properties. researchgate.netpsu.edu The complexation of this compound with these metals enhances its biological efficacy. The antileishmanial activity of bis-(3-acetoxybenzoato)triphenylbismuth(V) was found to be noteworthy. psu.edu

The following table summarizes the key structural features and their influence on the biological activity of derivatives structurally related to this compound.

| Structural Modification | Effect on Biological Activity | Biological Activity Studied | Reference |

| Position of Acyloxy Group | Positional isomerism (meta vs. para) significantly impacts potency. | Anticancer | researchgate.netresearchgate.net |

| Nature of Acyloxy Group | Replacement of the acyloxy group leads to loss of activity. | Anticancer | researchgate.net |

| Ring Substituents | Electron-donating or -withdrawing groups modulate activity by affecting intermediate stability/reactivity. | Anticancer | researchgate.net |

| Ester Linkage | The nature of the alcohol component of the ester is critical for activity. | Anticancer | researchgate.net |

| Metal Complexation | Complexation with metals like Antimony (Sb) and Bismuth (Bi) enhances activity. | Antibacterial, Antileishmanial | researchgate.netpsu.edu |

Biological and Biomedical Research Applications

Investigation of Biological Activities of 3-Acetoxybenzoic Acid

Research into this compound has revealed several biological properties, from antimicrobial to antiparasitic effects. These activities are often studied in comparison to its structural isomers or as part of more complex molecules.

This compound has demonstrated antibacterial properties. biosynth.com It has been shown to be effective in topical applications for skin infections caused by Staphylococcus. biosynth.com Furthermore, when complexed with metals, its antibacterial potential has been a subject of study. Organometallic complexes of this compound have been evaluated for their in vitro activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Studies on organobismuth(V) complexes, for instance, showed that complexation increased the antibacterial activity compared to the organometallic salt alone. nih.gov This suggests that while the acid itself has antibacterial potential, its efficacy can be modulated through chemical modification. nih.govajol.info

The compound is reported to possess antiviral properties, which may be linked to its capacity to bind to histone H3. biosynth.com Histones are proteins crucial for DNA packaging within the nucleus, and their modification can regulate gene expression. The ability of a compound to interact with histones can influence various cellular processes, including the replication of viruses. Histone deacetylase (HDAC) inhibitors, for example, are known to play a role in diseases such as viral infections. primescholars.com The binding of this compound to histone H3 suggests a potential mechanism for its antiviral effects, positioning it as a compound of interest in the study of epigenetic regulation of viral diseases. biosynth.com

While this compound itself has shown no intrinsic activity against Leishmania, its organometallic complexes have been identified as potent inhibitors of the parasite's growth. rsc.orgresearchgate.net In studies, organoantimony(V) and organobismuth(V) complexes synthesized with this compound were evaluated for their in vitro activity against the promastigote forms of Leishmania infantum and Leishmania amazonensis. nih.govrsc.org

The research indicated that the complexes were significantly active against L. infantum. rsc.orgresearchgate.net Interestingly, the complexes synthesized from this compound tended to be slightly more active against the parasite than those synthesized from its isomer, acetylsalicylic acid. rsc.org The data suggests that the ligands, such as this compound, may help reduce the toxicity of the active organometallic moiety toward host cells, improving the selectivity of the compound. rsc.org

| Compound | Target Species | IC₅₀ (μM) | Source |

|---|---|---|---|

| Organoantimony(V) complex of this compound | L. infantum | 12.2 | rsc.orgresearchgate.net |

| Organoantimony(V) complex of acetylsalicylic acid | L. infantum | 13.3 | rsc.orgresearchgate.net |

| Organoantimony(V) complex of this compound | L. amazonensis | 8.9 | rsc.orgresearchgate.net |

| Organoantimony(V) complex of acetylsalicylic acid | L. amazonensis | 30.7 | rsc.orgresearchgate.net |

This compound is recognized as a metabolite of 3-hydroxybenzoic acid. biosynth.comcymitquimica.com 3-Hydroxybenzoic acid is a naturally occurring phenolic compound found in various plants and is also produced synthetically. rasayanjournal.co.inresearchgate.net It is known to possess a wide array of biological activities, including antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. rasayanjournal.co.inresearchgate.net The metabolic conversion of 3-hydroxybenzoic acid to this compound is a significant aspect of its biochemistry, as this transformation can alter the compound's biological effects and how it interacts within a biological system. biosynth.com

When compared with its well-known isomer, 2-acetoxybenzoic acid (aspirin), this compound (also referred to in some studies as meta-aspirin) exhibits different biological activities. nih.gov While aspirin (B1665792) is widely used for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, research on this compound has explored other potential therapeutic areas. cymitquimica.comresearchgate.net

In studies on cancer cells, this compound was synthesized and compared to aspirin for its effects on the epidermal growth factor receptor (EGFR) pathway. nih.gov Furthermore, in the context of anti-leishmanial activity, organometallic complexes of this compound were found to be slightly more active than those derived from aspirin. rsc.org

| Feature | This compound (meta-aspirin) | 2-Acetoxybenzoic Acid (Aspirin) | Source |

|---|---|---|---|

| Common Use | Research chemical | Analgesic, antipyretic, anti-inflammatory | ajol.inforesearchgate.net |

| Anti-Leishmanial Activity (as organoantimony(V) complex) | More active (IC₅₀ 12.2 μM vs L. infantum) | Less active (IC₅₀ 13.3 μM vs L. infantum) | rsc.org |

| Proposed Anticancer Mechanism | Perturbation of EGF endocytosis | COX inhibition, perturbation of EGF endocytosis | nih.govcymitquimica.com |

Mechanisms of Action

The mechanisms through which this compound exerts its biological effects are varied. For its anti-leishmanial activity when part of an organometallic complex, it is believed that the complex dissociates, allowing the organometallic component to act on the parasite. rsc.orgresearchgate.net One proposed mechanism for its antiparasitic action is the binding to chloride ions, which disrupts the formation of hydrogen bonds in the cell membrane, leading to dehydration and cell death. biosynth.com

In the context of its potential anticancer activity, research suggests a mechanism distinct from the primary action of aspirin. nih.gov Studies have indicated that this compound, along with aspirin, can perturb the internalization (endocytosis) of the epidermal growth factor (EGF), which is a pathway critical for cancer cell signaling and growth. nih.gov The antiviral action of the compound is hypothesized to be related to its ability to bind to histone H3, thereby influencing the epigenetic regulation of viral gene expression. biosynth.com

Molecular Targets and Pathways

This compound, an isomer of aspirin, and other salicylates have been the subject of research to understand their molecular interactions within biological systems. While the molecular basis for the effects of these compounds is still under investigation, several potential targets and pathways have been suggested. Research into aspirin and its analogues has pointed towards a variety of molecular effects on cells and tissues. nih.gov

One area of investigation involves the epidermal growth factor receptor (EGFR) signaling pathway. Ligand binding to EGFR initiates a cascade of events including receptor dimerization and autophosphorylation of its tyrosine kinase domain. This leads to downstream signaling through pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. nih.gov Concurrently, the ligand-receptor complex is internalized through cellular processes. nih.gov Studies have explored the effects of aspirin analogues on the internalization of EGF, suggesting a potential area of interaction. nih.gov

Phenolic acids, a broader class of compounds that includes derivatives of benzoic acid, are known to have various biological activities. researchgate.net Research has focused on identifying the molecular targets of these compounds to understand their mechanisms of action. researchgate.net Computational and experimental approaches are used to identify interactions between these small molecules and protein targets, which can help to elucidate the pathways they modulate. researchgate.net

Enzyme Inhibition and Modulation

This compound and related compounds have been studied for their ability to inhibit or modulate the activity of various enzymes. While aspirin is well-known for its irreversible inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) by acetylating a serine residue in the enzyme's active site, the effects of its isomers like this compound are also of interest. nih.govnih.gov This inhibition of COX enzymes blocks the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov

Beyond the COX enzymes, the broader class of benzoic acid derivatives has been investigated for their inhibitory effects on other enzymes. For instance, various hydroxybenzoic acid derivatives have been shown to inhibit carbonic anhydrase (CA) isozymes. researchgate.net Their mechanism of inhibition can differ from traditional inhibitors, sometimes involving hydrogen bonding with the metal-bound water molecule in the active site rather than direct binding to the metal ion itself. researchgate.net

The inhibitory potential of phenolic compounds, including hydroxybenzoic acids, extends to enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. dergipark.org.tr Inhibition of these enzymes is a therapeutic strategy for managing hyperglycemia. dergipark.org.tr The structure of the phenolic compound plays a crucial role in its enzyme-inhibiting capacity. scbt.com

Furthermore, metal complexes of aspirin and its derivatives have been synthesized and evaluated for their effects on enzyme activity. acs.org For example, a dicobalthexacarbonyl derivative of aspirin demonstrated high growth-inhibitory potential in tumor cells, with a proposed mode of action involving interference in the arachidonic acid cascade. acs.org However, studies have shown that for some of these metal complexes, there is not always a direct correlation between their growth-inhibitory effects and COX inhibition, suggesting that other mechanisms are at play. acs.org

Cellular and Subcellular Effects

The cellular and subcellular effects of this compound and its derivatives are linked to their interactions with molecular targets and pathways. For instance, the modulation of signaling pathways like the EGFR pathway can lead to changes in cellular processes such as proliferation and endocytosis. nih.gov

Research on aspirin analogues has revealed effects on cell cycle progression and apoptosis (programmed cell death). nih.gov For example, some aspirin derivatives have been shown to reduce levels of cyclin D1, a key regulator of the cell cycle, and to inhibit the activity of NF-κB, a transcription factor involved in inflammatory and survival pathways. nih.gov

Furthermore, this compound has been reported to have antibacterial and antiviral properties. biosynth.com It is suggested to inhibit the growth of Leishmania infantum by interfering with the cell membrane. biosynth.com This effect is proposed to be due to its ability to bind to chloride ions, preventing their entry into the cell and leading to dehydration and cell death. biosynth.com

Research on this compound in Complexation Studies

Ligand Properties in Metal Complex Formation

This compound is a capable ligand for forming complexes with a variety of metal ions. ajol.info This is due to the presence of both a carboxyl group (-COOH) and an acetoxy group (-OCOCH3) attached to the benzene (B151609) ring, which can act as coordination sites. ajol.info It can be used to synthesize a range of metal complexes, including those with transition metals and organometallic moieties. ajol.infochemicalbook.com

For example, it has been used to prepare complexes with triphenylantimony(V) and triphenylbismuth(V). chemicalbook.comnih.gov It has also been used to create complexes with lanthanide ions such as Lanthanum (La), Cerium (Ce), Praseodymium (Pr), Neodymium (Nd), Samarium (Sm), and Gadolinium (Gd), often in the presence of other ligands like hydrazine (B178648). chemicalbook.com The coordination behavior of this compound has also been explored with transition metals like Cobalt (Co), Nickel (Ni), Zinc (Zn), and Cadmium (Cd). ajol.info

The formation of these complexes is typically characterized using various analytical techniques, including elemental analysis, infrared (IR) and UV-reflectance spectroscopy, thermogravimetric analysis (TGA), and X-ray diffraction (XRD). ajol.info The IR spectra of these complexes can provide evidence for the coordination of the carboxylate group to the metal ion. ajol.info

Therapeutic Potential of Metal Complexes

Metal complexes of this compound have been investigated for their potential therapeutic applications, particularly in the areas of antimicrobial and antileishmanial activity. The complexation of the ligand with a metal ion can lead to enhanced biological activity compared to the free ligand. nih.gov

For instance, triphenylbismuth(V) complexes of this compound have shown promising antileishmanial activity against Leishmania amazonensis and Leishmania infantum. nih.govresearchgate.net These complexes were found to be more effective than the corresponding triphenylantimony(V) complexes and the free ligand itself. nih.gov The bismuth complexes also exhibited antibacterial activity. nih.gov

The therapeutic potential of these metal complexes is thought to be mediated by the complexation of the organometallic cation with biomolecules, ultimately leading to cell death of the pathogen. nih.gov The development of metal-based drugs is an active area of research, as metal complexes offer a wide range of coordination geometries and reactivities that are not accessible to purely organic molecules. nih.gov

Table 1: Investigated Therapeutic Potential of this compound Metal Complexes

| Metal/Organometallic Moiety | Target Organism/Cell Line | Observed Effect | Reference(s) |

|---|---|---|---|

| Triphenylbismuth(V) | Leishmania amazonensis, Leishmania infantum | Antileishmanial activity | nih.govresearchgate.net |

| Triphenylbismuth(V) | Bacteria | Antibacterial activity | nih.govresearchgate.net |

| Triphenylantimony(V) | Leishmania amazonensis, Leishmania infantum | Antileishmanial activity (less effective than bismuth complexes) | nih.gov |

Role in Biosynthetic Pathways (e.g., Salicylic (B10762653) Acid Metabolism)

This compound is a metabolite of 3-hydroxybenzoic acid. biosynth.com 3-Hydroxybenzoic acid, in turn, is an intermediate in the biosynthesis of salicylic acid (2-hydroxybenzoic acid). biosynth.com Salicylic acid is a well-known plant hormone and the precursor to acetylsalicylic acid (aspirin). wikipedia.org The metabolic pathways involving salicylic acid are extensive and play crucial roles in plants. ebi.ac.uk

The biosynthesis of salicylic acid in plants can occur through multiple pathways. While this compound is a derivative of a biosynthetic intermediate, its direct role and natural occurrence within these primary plant metabolic pathways are not as well-defined as that of salicylic acid itself. It is more commonly recognized as a synthetic derivative or a metabolite in specific contexts rather than a central component of the main salicylic acid biosynthetic route. biosynth.com

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 3-acetoxybenzoic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present. The carboxylic acid proton is typically observed as a broad singlet far downfield, often above 10 ppm, due to its acidic nature. The aromatic protons on the benzene (B151609) ring appear in the range of 7.0-8.5 ppm. The specific splitting patterns (e.g., doublet, triplet, multiplet) and coupling constants of these aromatic signals are determined by their substitution pattern on the ring. The methyl protons of the acetoxy group (-OCOCH₃) characteristically appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the ester group would resonate at the downfield end of the spectrum, typically in the 160-180 ppm range. The aromatic carbons show signals between 120-150 ppm, with the carbon attached to the oxygen of the acetoxy group appearing more downfield than the others. The methyl carbon of the acetoxy group is found at the most upfield position, usually around 20-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~170 |

| Ester Carbonyl (-COO-) | - | ~169 |

| Aromatic (C-H) | 7.0 - 8.5 (multiplets) | 120 - 140 |

| Aromatic (C-O) | - | ~150 |

| Aromatic (C-COOH) | - | ~130 |

| Methyl (-CH₃) | ~2.3 (singlet) | ~21 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituent effects.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands. A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info Two distinct carbonyl (C=O) stretching vibrations are also prominent. The ester carbonyl stretch appears at a higher wavenumber, typically around 1760-1770 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a lower wavenumber, around 1680-1710 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations for the ester and carboxylic acid groups are visible in the 1100-1300 cm⁻¹ region, and C-H stretching from the aromatic ring is observed just above 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Ester | C=O stretch | 1760-1770 |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ester/Carboxylic Acid | C-O stretch | 1100-1300 |

| Aromatic Ring | C-H bend (out-of-plane) | 700-900 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. For this compound (molar mass: 180.16 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 180.

The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for aromatic carboxylic acids and esters include the loss of small, stable neutral molecules. libretexts.orgchemguide.co.uk Key fragment ions expected in the mass spectrum of this compound include:

[M - 43]⁺ (m/z 137): Loss of the acetyl group (CH₃CO•).

[M - 45]⁺ (m/z 135): Loss of the carboxyl radical (•COOH).

[M - 59]⁺ (m/z 121): Loss of the acetoxy radical (•OCOCH₃).

[M - 60]⁺ (m/z 120): Loss of acetic acid (CH₃COOH) via rearrangement.

m/z 121: This prominent peak can also correspond to the 3-hydroxybenzoyl cation, formed after the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion.

m/z 105: A common fragment in benzoic acid derivatives, corresponding to the benzoyl cation, [C₆H₅CO]⁺, which can be formed after subsequent losses. fu-berlin.de

m/z 77: The phenyl cation, [C₆H₅]⁺, resulting from the loss of CO from the benzoyl cation. fu-berlin.de

A key structural feature typically observed in the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules. nih.gov This results in a characteristic R²₂(8) graph-set motif. XRD analysis would confirm this hydrogen-bonding pattern and provide precise measurements of the O-H···O bond distances, elucidating how the molecules pack in the crystal lattice.

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile compounds like this compound. It is widely used for purity assessment and quantitative analysis in research and quality control settings.

A typical HPLC method for this compound would utilize reversed-phase chromatography. researchgate.net In this mode, a nonpolar stationary phase (e.g., a C18-silica column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently buffered, e.g., with ammonium (B1175870) acetate (B1210297) or containing an acid like formic acid to suppress ionization) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The components are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light strongly. The method can be validated to ensure it is accurate, precise, linear, and specific for the analysis of this compound and its potential impurities. researchgate.net

Table 3: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (e.g., Ammonium Acetate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV Absorbance (e.g., at 230 or 254 nm) |

| Temperature | Ambient or controlled (e.g., 35 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify compounds within a sample. In the analysis of this compound, GC-MS plays a crucial role in confirming its identity and purity. The process involves introducing the sample into a gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a long, thin column. The separation of components is based on their differential partitioning between the stationary phase (the column's inner coating) and the mobile phase (the carrier gas).

Following separation in the GC column, the isolated this compound molecules enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint." This spectrum allows for the unambiguous identification of the compound. nih.govjmchemsci.com While detailed fragmentation data for this compound is specialized, the analysis of its isomer, aspirin (B1665792) (2-acetoxybenzoic acid), provides insight into the expected fragmentation patterns, with key peaks often observed at m/z values corresponding to the loss of the acetyl group and subsequent fragmentation of the salicylic (B10762653) acid core. nih.gov

Table 1: Illustrative GC-MS Data for Acetoxybenzoic Acid Isomers Data based on known fragmentation of related isomers.

| Property | Value/Observation |

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) |

| Primary Ionization | Electron Ionization (EI) |

| Expected Parent Ion [M]+ | m/z 180 |

| Key Fragment 1 | m/z 138 (Loss of CH2CO) |

| Key Fragment 2 | m/z 120 (Loss of both CO and H2O from m/z 138) |

| Key Fragment 3 | m/z 92 (Further fragmentation) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective chromatographic technique for separating mixtures, identifying compounds, and monitoring the progress of a chemical reaction. sigmaaldrich.com For this compound, TLC is effective in assessing its purity and comparing it to starting materials, such as 3-hydroxybenzoic acid.

The process involves spotting a small amount of the dissolved compound onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material known as the stationary phase (most commonly silica (B1680970) gel). libretexts.orgakjournals.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, the mobile phase. The mobile phase ascends the plate via capillary action, and as it passes over the spot, the compound separates based on its affinity for the stationary versus the mobile phase. libretexts.org

Due to the presence of both a polar carboxylic acid group and a less polar ester group, the choice of mobile phase is critical for achieving good separation of this compound. Generally, a mixture of a nonpolar solvent and a slightly more polar solvent, often with a small amount of acetic acid to suppress the ionization of the carboxyl group, provides the best results. oup.comresearchgate.net After development, the spots are visualized, commonly under UV light at 254 nm, where the aromatic ring of the compound absorbs light and appears as a dark spot. sigmaaldrich.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. libretexts.org

Table 2: Typical TLC Systems for Analysis of Benzoic Acid Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Application Note |

| Silica Gel 60 F254 | Toluene / Ethanol (9:1, v/v) | UV Light (254 nm) | Used for monitoring the esterification of benzoic acid. sigmaaldrich.com |

| Silica Gel | Hexane / Ethyl Acetate / Acetic Acid (50:50:1, v/v/v) | UV Light | A common system for separating benzoic acids of varying polarity. oup.com |

| Silica Gel | Toluene / Acetone (15:1, v/v) | UV Light | Effective for separating hydroxybenzoic acid from its acetylated ester. libretexts.org |

| Silica Gel | Hexane / Propan-2-ol (9.5:0.5, v/v) | UV Light | Used in studies comparing the chromatographic behavior of various benzoic acid derivatives. akjournals.comresearchgate.net |

Advanced Characterization Techniques in Materials Science

In materials science, this compound often serves not as the final material itself, but as a precursor or ligand in the synthesis of more complex structures, such as metal-organic complexes. sigmaaldrich.comchemicalbook.com The characterization of these resulting materials requires a suite of advanced techniques to elucidate their structure, composition, and properties at atomic and molecular levels. labmanager.com

When this compound is used as a ligand to create coordination complexes with lanthanide or other metal ions, X-ray Diffraction (XRD) is a primary tool for characterization. sigmaaldrich.com Single-crystal XRD can determine the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal center and the 3-acetoxybenzoate ligand, providing definitive structural proof. nih.gov

Spectroscopic techniques are also vital. Infrared (IR) Spectroscopy can confirm the coordination of the carboxylate group to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=O and C-O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure of these materials in solution. researchgate.net

Microscopic techniques provide insights into the morphology and topography of the synthesized materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal the size, shape, and surface features of crystalline or nanoscale materials derived from this compound. labmanager.com For surface-specific chemical analysis, X-ray Photoelectron Spectroscopy (XPS) can determine the elemental composition and chemical states of atoms on the material's surface. labmanager.com

Table 3: Advanced Characterization Techniques for Materials Derived from this compound

| Technique | Information Obtained | Relevance to this compound-Based Materials |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, lattice parameters. pageplace.de | Determines the precise 3D arrangement of atoms in metal-organic complexes formed with 3-acetoxybenzoate ligands. nih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups, molecular vibrations. pageplace.de | Confirms the coordination of the carboxylate group to the metal center by analyzing shifts in vibrational bands. |

| Nuclear Magnetic Resonance (NMR) | Molecular structure in solution, chemical environment of nuclei. researchgate.net | Elucidates the structure and dynamics of the ligand within a coordination complex in the solution state. |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, and composition. labmanager.com | Visualizes the particle size, shape, and surface texture of the synthesized material. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallography, and morphology at the nanoscale. labmanager.com | Provides high-resolution imaging of the internal structure and crystal lattice of nanomaterials. |

Computational and Theoretical Studies

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-acetoxybenzoic acid. These in silico techniques allow for the prediction of molecular structure, electronic properties, and reactivity.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. Density Functional Theory (DFT) is a commonly employed method for such optimizations due to its balance of accuracy and computational cost. google.com

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary sources of conformational flexibility in this molecule are the rotation of the carboxylic acid group and the acetoxy group relative to the benzene (B151609) ring. Computational studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have shown that different conformers can have energies that are close enough to coexist, potentially leading to conformational polymorphism. nih.gov The relative energies of these conformers can be calculated to identify the most stable, or ground-state, conformation.

The electronic structure of a molecule governs its chemical reactivity. Quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Table 1: Calculated Electronic Properties and Reactivity Descriptors for 3-Acetoxy-2-methylbenzoic Acid

| Parameter | Value |

| EHOMO | -0.245 eV |

| ELUMO | -0.017 eV |

| HOMO-LUMO Gap (ΔE) | 0.228 eV |

| Ionization Potential (I) | 0.245 eV |

| Electron Affinity (A) | 0.017 eV |

| Electronegativity (χ) | 0.131 eV |

| Chemical Hardness (η) | 0.114 eV |

| Chemical Softness (S) | 4.386 eV⁻¹ |

| Electrophilicity Index (ω) | 0.075 eV |

Data adapted from a study on 3-acetoxy-2-methylbenzoic acid.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. actascientific.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid and acetoxy groups, as these are the most electronegative atoms. The most positive potential (blue) would likely be located around the hydrogen atom of the carboxylic acid group, making it a site for nucleophilic attack. The benzene ring would exhibit regions of intermediate potential.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide detailed information about the dynamic behavior of this compound in different environments, such as in solution or in a crystalline state.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. rsc.org This allows for the study of various phenomena, including:

Conformational changes and flexibility of the molecule.

Interactions with solvent molecules.

The formation of intermolecular interactions, such as hydrogen bonding.

The aggregation and self-assembly of molecules.

For instance, MD simulations of benzoic acid and its derivatives have been used to investigate their adsorption on surfaces and their behavior in confined spaces. scribd.comunimi.it Such studies on this compound could provide insights into its behavior in various formulations and its interactions with other molecules.

Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In a docking study involving this compound as a potential ligand, the molecule would be placed into the binding site of a target receptor, and various algorithms would be used to find the best binding pose. The quality of the binding is typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Docking studies can reveal key information about the interaction between this compound and a receptor, including:

The specific amino acid residues in the binding site that interact with the ligand.

The types of intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The binding energy, which indicates the strength of the interaction.

While specific docking studies on this compound are not widely reported, studies on similar benzoic acid and salicylic (B10762653) acid derivatives have demonstrated their potential to interact with various biological targets. asianpubs.orgresearchgate.net For example, a docking study on salicylic acid derivatives showed their potential to bind to proteins with low binding energies, suggesting strong interactions. asianpubs.org

Polymorphism and Solid-State Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical industry, as the polymorphic form of a drug can affect its bioavailability.

Computational methods can be used to predict the possible crystal structures of a molecule and their relative stabilities. rsc.org These solid-state studies often involve:

Crystal Structure Prediction (CSP): Algorithms are used to generate a large number of hypothetical crystal structures, which are then ranked based on their calculated lattice energies.

Analysis of Intermolecular Interactions: The types and strengths of intermolecular interactions, such as hydrogen bonds and π-π stacking, in the predicted crystal structures are analyzed to understand the packing motifs.

Studies on related molecules, such as 3-hydroxybenzoic acid and various dihydroxybenzoic acids, have revealed the existence of multiple polymorphic forms. rsc.orgacs.org For 3-hydroxybenzoic acid, computational predictions were used to guide the experimental discovery of a new polymorph. rsc.org Given the structural similarities, it is plausible that this compound also exhibits polymorphism, which could be investigated using a combination of computational and experimental techniques.

Future Research Directions and Translational Perspectives

Development of Novel 3-Acetoxybenzoic Acid Derivatives

The core structure of this compound serves as a foundational building block for the synthesis of a diverse array of novel chemical entities with potential therapeutic applications. Research efforts are increasingly focused on creating derivatives that can target specific biological pathways and process.

One promising avenue is the development of organometallic complexes . This compound has been successfully used as a ligand to prepare complexes with various metals, including antimony, bismuth, and lanthanides. sigmaaldrich.comchemicalbook.com For instance, bis-(3-acetoxybenzoato)triphenylantimony(V) and bis-(3-acetoxybenzoato)triphenylbismuth(V) have been synthesized and investigated for their antileishmanial and antibacterial activities. sigmaaldrich.com Similarly, hydrazine (B178648) complexes of lanthanides (La, Ce, Pr, Nd, Sm, and Gd) with this compound have been studied, suggesting a rich area for the development of new metal-based therapeutic or diagnostic agents. sigmaaldrich.com

Another area of development is in the creation of targeted therapeutic agents . Research into related benzoic acid structures has shown that derivatives can be designed as potent and specific enzyme inhibitors. For example, a study on substituted 3-benzoic acid analogs led to the discovery of compounds that act as uncompetitive inhibitors of dihydrofolate reductase from M. tuberculosis, a key target for new tuberculosis drugs. This indicates the potential for this compound derivatives to be developed as inhibitors for a range of enzymes implicated in disease.

Furthermore, the synthesis of biologically active conjugates represents a significant future direction. By feeding analogs of 3-amino-5-hydroxybenzoic acid (AHBA) to cultures of Actinosynnema pretiosum, researchers have generated novel ansamitocin analogs. acs.org This mutasynthesis approach could be adapted for this compound derivatives to create payloads for antibody-drug conjugates (ADCs), a class of highly targeted cancer therapies. acs.org The development of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists also highlights the potential for creating potent modulators of inflammatory processes. researchgate.net

| Derivative Class | Specific Example | Potential Application | Reference |

|---|---|---|---|

| Organometallic Complexes | bis-(3-acetoxybenzoato)triphenylantimony(V) | Antileishmanial, Antibacterial | sigmaaldrich.com |

| Organometallic Complexes | [Ln(3-ab)3(N2H4)2]·xH2O | Metal-based diagnostics/therapeutics | sigmaaldrich.com |

| Bioactive Conjugates | Ansamitocin Analogs | Payloads for Antibody-Drug Conjugates (ADCs) | acs.org |

| Receptor Antagonists | 3-Sulfonamido benzoic acid derivatives | Anti-inflammatory agents | researchgate.net |

Advanced Mechanistic Investigations

While some biological activities of this compound have been identified, the underlying molecular mechanisms are not fully understood. Future research must employ advanced techniques to elucidate how this compound and its derivatives interact with biological systems at a molecular level.

A key area for investigation is its antimicrobial and antiparasitic mechanism of action . It has been proposed that this compound inhibits the growth of Leishmania infantum by binding to chloride ions, which disrupts the formation of hydrogen bonds in the cell membrane and prevents ion entry, leading to cell death by dehydration. biosynth.com Deeper investigation using biophysical techniques such as X-ray crystallography or cryo-electron microscopy could validate this proposed mechanism and identify the specific channels or transporters involved.

Another avenue is the exploration of its epigenetic and antiviral effects . There is preliminary evidence suggesting that the antiviral properties of this compound may be related to its ability to bind to histone H3. biosynth.com This interaction implies a potential role in epigenetic regulation. Future studies should focus on identifying the specific binding site on histone H3 and determining how this interaction alters gene expression and viral replication.

Drawing parallels with its well-known isomer, 2-acetoxybenzoic acid (aspirin), could also guide mechanistic studies. Aspirin (B1665792) exerts its effects through mechanisms like the irreversible inhibition of COX-1 and the modification of COX-2 enzymatic activity. wikipedia.org Comparative studies investigating whether this compound interacts with these or other enzymes in the prostaglandin (B15479496) synthesis pathway could reveal novel anti-inflammatory mechanisms.

Exploration of New Biological Activities

The structural similarity of this compound to other bioactive phenolic compounds suggests that its full therapeutic potential has yet to be unlocked. Systematic screening and investigation are required to uncover new biological activities.

Based on the activities of its parent compound, 3-hydroxybenzoic acid, and other related benzoic acids, several areas warrant exploration:

Anti-inflammatory and Antioxidant Properties : Hydroxybenzoic acids are known to possess anti-inflammatory and antioxidant capabilities. nih.gov Future studies should assess the ability of this compound to modulate inflammatory pathways, such as cytokine production, and to neutralize reactive oxygen species.

Anticancer Potential : Various benzoic acid derivatives have been investigated for their anticancer properties. Research could explore the cytotoxicity of this compound derivatives against various cancer cell lines and their potential to modulate pathways involved in cell proliferation and survival. nih.gov

Metabolic Disorders : Given that some phenolic acids influence metabolic processes, investigating the effect of this compound on targets related to diabetes and obesity could reveal new therapeutic uses. nih.gov

Platelet Aggregation : As an aspirin-related compound, this compound has been noted for its potential to inhibit in-vitro platelet aggregation, a key process in thrombosis. Further exploration of this activity could lead to applications in cardiovascular disease.

| Potential Activity | Basis for Exploration | Potential Therapeutic Area |

|---|---|---|

| Anti-inflammatory | Activity of parent compound (3-hydroxybenzoic acid) | Inflammatory diseases |

| Antioxidant | General property of phenolic acids | Diseases linked to oxidative stress |

| Anticancer | Activity of other benzoic acid derivatives | Oncology |

| Anti-platelet | Relationship to aspirin | Cardiovascular disease |

| Antiviral | Potential binding to histone H3 | Infectious diseases |

Potential in Advanced Materials and Nanoscience Research

Beyond its biological potential, this compound is a candidate for applications in materials science and nanotechnology due to its chemical properties. Its ability to act as a building block for larger, functional structures is a key area of interest.

The compound's capacity to act as a ligand for metal ions is a gateway to the creation of coordination polymers and metal-organic frameworks (MOFs) . sigmaaldrich.comchemicalbook.com These materials have a wide range of applications in catalysis, gas storage, and sensing. The specific coordination properties endowed by the this compound ligand could lead to materials with novel structural and functional characteristics.

Furthermore, there is significant potential in the field of polymer science . The positional isomer, 4-acetoxybenzoic acid, is a known monomer used in the synthesis of thermotropic liquid-crystal polymers. This suggests that this compound could also be used as a monomer or co-monomer to create new polymers with unique thermal or optical properties. Additionally, research has shown that benzoic acid can be incorporated into the crystalline cavities of polymers like syndiotactic polystyrene, a method for creating functional polymer films. This approach could be used to imbue polymers with the specific chemical properties of this compound.

In nanoscience , derivatives of this compound could be incorporated into nanomaterials for drug delivery systems. Polymer-based nanoparticles are often used to protect drugs from degradation and control their release. Functionalizing these nanoparticles with this compound or its derivatives could enhance drug loading, stability, or even provide targeting capabilities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-acetoxybenzoic acid from 3-hydroxybenzoic acid and acetic anhydride?

- Methodology : Use a molar ratio of 1:2 (3-hydroxybenzoic acid to acetic anhydride) with catalytic sulfuric acid under reflux at 80–90°C for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase. Purify the product via recrystallization from ethanol/water (70:30) to achieve >98% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- FT-IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functional groups.

- ¹H NMR : Identify aromatic protons (δ 7.3–8.1 ppm), acetate methyl group (δ 2.3 ppm), and carboxylic acid proton (δ 12–13 ppm).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (60:40) to assess purity (>99%) .

Q. How should researchers handle discrepancies in reported melting points for this compound?

- Methodology : Perform differential scanning calorimetry (DSC) to determine the precise melting range. Ensure sample purity via HPLC and compare results with literature values (e.g., 131–134°C ). Contradictions may arise from polymorphic forms or impurities introduced during synthesis.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the coordination chemistry of this compound with transition metals?

- Methodology : Synthesize organometallic complexes (e.g., with Sb(V) or Bi(V)) by refluxing this compound with triphenylantimony(V) chloride in chloroform. Characterize using single-crystal XRD to confirm ligand binding modes (monodentate vs. bidentate) and UV-Vis spectroscopy to study electronic transitions. Compare findings with aspirin-derived complexes to assess structural differences .

Q. How can thermal degradation pathways of this compound be analyzed for stability studies?

- Methodology : Use thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. Identify decomposition stages (e.g., acetate group loss at ~200°C, carboxylic acid decarboxylation at ~250°C). Pair with mass spectrometry (MS) to detect volatile byproducts like acetic acid and CO₂ .

Q. What computational methods predict the reactivity of this compound in esterification reactions?

- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states during reactions with 1,1′-carbonyldiimidazole (CDI). Compare activation energies with experimental kinetic data to validate computational models. Use SMILES strings (e.g.,

CC(=O)Oc1cccc(c1)C(=O)O) for molecular docking simulations .

Q. How do solvent polarity and pH affect the solubility and stability of this compound?

- Methodology : Conduct solubility studies in solvents ranging from nonpolar (hexane) to polar (DMSO) using UV-Vis spectroscopy. Assess stability in buffered solutions (pH 2–12) via HPLC to identify hydrolysis products (e.g., 3-hydroxybenzoic acid) under acidic/basic conditions .

Q. What comparative studies differentiate this compound from its structural isomers (e.g., aspirin)?

- Methodology : Perform X-ray photoelectron spectroscopy (XPS) to compare electron environments of the acetate group. Evaluate biological activity via enzyme inhibition assays (e.g., cyclooxygenase-1/2) to contrast anti-inflammatory properties. Use molecular dynamics simulations to model binding affinities .

Methodological Notes

- Safety Protocols : Use nitrile gloves, fume hoods, and eye protection when handling acetic anhydride (corrosive) .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for accuracy .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., neutralization of acidic byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。